

Technical Guide: Spectroscopic Characterization of 8-Nitro-alpha-tetralone

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Compound of Interest

Compound Name: 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 58161-31-2
Cat. No.: B1590567

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Executive Summary & Structural Context

8-Nitro-1-tetralone (**8-nitro-3,4-dihydronaphthalen-1(2H)-one**) represents a challenging structural isomer in the tetralone family. Unlike its 5-nitro and 7-nitro counterparts, which are readily accessible via direct nitration, the 8-nitro isomer is often a minor product due to steric hindrance at the peri position relative to the carbonyl group.

For drug development professionals, accurate identification of this isomer is paramount, as the 8-position substituent dramatically alters the electronic environment of the pharmacophore, influencing both binding affinity and metabolic stability.

Key Physical Properties:

Property	Data	Source
CAS Number	58161-31-2	[1]

| Molecular Formula |

| [1] | | Molecular Weight | 191.18 g/mol | [1] | | Appearance | Yellow crystalline solid | [1] | |
Melting Point | 154–155 °C | [1] | | Solubility | Soluble in

, DMSO, Acetone | [1] |[1][2]

Spectroscopic Profile (The Core)

The identification of 8-nitro-1-tetralone relies on a specific "diagnostic exclusion" logic in NMR spectroscopy, distinguishing it from the more common 5- and 7-isomers.

A. Nuclear Magnetic Resonance (¹H NMR)

The defining structural feature of

-tetralones is the "peri-effect"—the deshielding of the proton at position 8 (H-8) by the carbonyl group at C-1. In unsubstituted 1-tetralone, H-8 appears downfield at ~8.0 ppm.

The Diagnostic Switch: In 8-nitro-1-tetralone, the H-8 proton is replaced by a nitro group. Consequently, the characteristic downfield doublet at ~8.0 ppm (present in 5-, 6-, and 7-nitro isomers) is absent.

Predicted Chemical Shifts (

, 400 MHz):

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Assignment
H-7	7.85 – 7.95	Doublet (d)	~8.0	Ortho to Nitro; Deshielded by .
H-5	7.40 – 7.50	Doublet (d)	~7.5	Adjacent to bridgehead; least affected.
H-6	7.50 – 7.60	Triplet (t)	~7.8	Meta to Nitro; Ortho to H-5/H-7.
H-4	3.05 – 3.15	Triplet (t)	~6.0	Benzylic methylene.
H-2	2.70 – 2.80	Triplet (t)	~6.5	-Methylene to Carbonyl.
H-3	2.15 – 2.25	Quintet (m)	-	-Methylene.



Expert Insight: The aromatic region integrates to only 3 protons. If you observe a signal >8.1 ppm, you likely have the 5-nitro isomer (where H-8 is retained and deshielded by the carbonyl).

B. Infrared Spectroscopy (FT-IR)

The 8-nitro group exerts a steric "twist" on the carbonyl, partially disrupting the planarity of the bicyclic system. This inhibition of resonance typically shifts the carbonyl stretch to a higher frequency compared to the 5-nitro isomer.

- Carbonyl Stretch (

):

(Strong).

- Note: Unsubstituted tetralone is ~1680

. The shift indicates reduced conjugation.

- Nitro Stretches (

):

- Asymmetric:

[3]

- Symmetric:

- C-H Stretch:

(Aliphatic).

C. Mass Spectrometry (EI-MS)

- Molecular Ion (

): m/z 191 (Base peak or significant intensity).

- Fragmentation Pathway:

- [M - 17]: Loss of

(Ortho-effect characteristic of nitro-aromatics with

-hydrogens, though less prominent here).

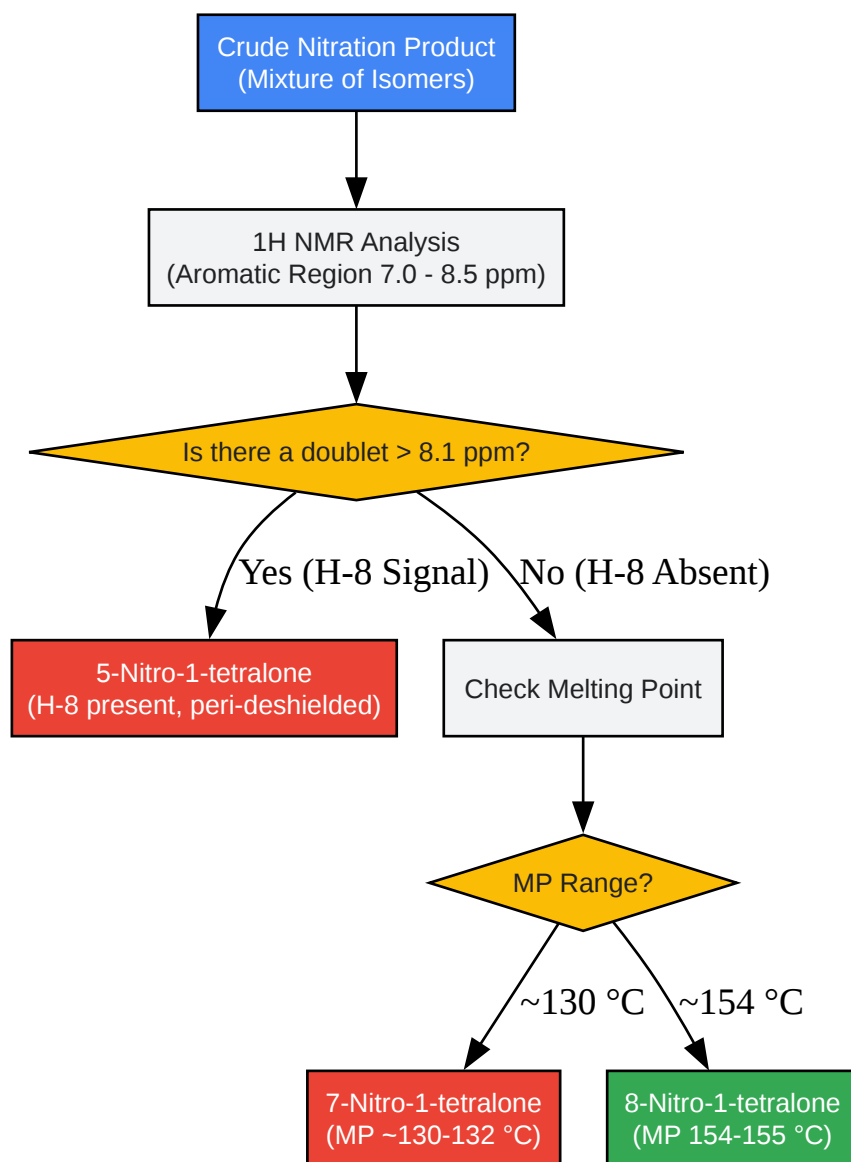
- [M - 28]: Loss of

(Typical of cyclic ketones).

- [M - 46]: Loss of

Experimental Differentiation Workflow

Distinguishing the 8-nitro isomer from the 5-nitro (major product of direct nitration) is the most common analytical challenge. Use the following logic gate:



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Figure 1: Decision tree for the identification of nitro-tetralone isomers based on NMR and physical properties.

Synthesis & Purification Protocol (Contextual)

Because 8-nitro-1-tetralone is rarely the major product of direct nitration (which favors the 7- and 5- positions), it is often synthesized via the oxidation of 5-nitro-tetralin or through cyclization of benzene derivatives.

Purification Note: If isolating from a mixture:

- Crystallization: 8-nitro-1-tetralone has a significantly higher melting point (154°C) than the 7-nitro isomer (130°C). Fractional crystallization from ethanol or ligroin is effective.
- Chromatography: On silica gel, the 8-nitro isomer typically elutes after the 5-nitro isomer due to the higher polarity induced by the orthogonal nitro-carbonyl interaction.

References

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Sources

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- [2. semanticscholar.org \[semanticscholar.org\]](#)
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